5-Hepten-1-amine, 6-methyl-
Description
Contextualization of Alkene-Amine Hybrid Structures in Contemporary Organic Chemistry
Alkene-amine hybrid structures, also known as aminoalkenes, are valuable scaffolds in modern organic chemistry. researchgate.net They are bifunctional molecules that can undergo a wide array of chemical transformations, making them versatile starting materials for the synthesis of complex nitrogen-containing compounds, including many natural products and pharmaceuticals. The dual reactivity of the alkene and amine groups allows for selective transformations at either site or tandem reactions involving both functionalities.
A key reaction involving these structures is hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond. wikipedia.org Intramolecular hydroamination of aminoalkenes is a powerful strategy for the construction of nitrogen-containing heterocycles such as pyrrolidines, piperidines, and isoindolines, which are common motifs in biologically active molecules. researchgate.net These reactions can be catalyzed by a variety of metals, including alkali metals, rare-earth metals, and late transition metals, with significant progress being made in the development of enantioselective variants. researchgate.netwikipedia.org
Significance of 5-Hepten-1-amine, 6-methyl- as a Synthetic Intermediate Motif
While direct applications of 5-Hepten-1-amine, 6-methyl- are not widely reported, its structural relationship to the well-known compound 6-methyl-5-hepten-2-one (B42903) provides insight into its potential significance. 6-Methyl-5-hepten-2-one is a key intermediate in the synthesis of a vast array of terpenoids, vitamins (such as A and E), and valuable fragrance compounds. chemicalbook.comgoogle.com It is conceivable that 5-Hepten-1-amine, 6-methyl-, as the nitrogen-containing analogue, could serve as a precursor to nitrogenated terpenes (azaterpenoids), a class of compounds with interesting biological activities.
The primary amine group in 5-Hepten-1-amine, 6-methyl- could be transformed into various other nitrogen-containing functional groups. For instance, oxidation could lead to the corresponding oxime or nitro compound. Reductive amination of a suitable keto-alkene could be a potential synthetic route to this compound. The terminal amine also allows for its incorporation into larger molecules via amide bond formation or other coupling reactions.
The alkene portion of the molecule could participate in ring-closing metathesis reactions or intramolecular cyclization reactions, potentially leading to the formation of functionalized piperidine (B6355638) or other heterocyclic systems. The specific substitution pattern of the double bond influences the feasibility and outcome of such cyclizations.
Properties of the Related Ketone, 6-Methyl-5-hepten-2-one
| Property | Value | Reference |
| CAS Number | 110-93-0 | chemicalbook.com |
| Molecular Formula | C8H14O | sigmaaldrich.com |
| Molecular Weight | 126.20 g/mol | sigmaaldrich.com |
| Boiling Point | 73 °C at 18 mmHg | chemicalbook.com |
| Density | 0.855 g/mL at 25 °C | chemicalbook.com |
| Refractive Index | 1.439 at 20 °C | chemicalbook.com |
Historical Perspective on Related Chemical Entities in Advanced Synthesis
The study of bifunctional molecules like aminoalkenes is deeply rooted in the development of synthetic methodology. The first hydroamination reactions were reported in the mid-20th century, initially focusing on the addition of amines to activated alkenes. wikipedia.org A significant advancement came with the work of Tobin J. Marks in 1989, who demonstrated the use of organolanthanide complexes for the intramolecular hydroamination of aminoalkenes, opening the door for the catalytic synthesis of a variety of nitrogen heterocycles. wikipedia.org
The synthesis of terpene-related structures has a long history, driven by their importance in natural products chemistry and the fragrance industry. The synthesis of 6-methyl-5-hepten-2-one, a key building block, has been achieved through various routes, including the Carroll rearrangement and syntheses starting from isobutylene (B52900) or isoprene. chemicalbook.com These established synthetic pathways to the carbon skeleton of 5-Hepten-1-amine, 6-methyl- suggest that its synthesis is feasible, likely through the reductive amination of the corresponding ketone.
The development of stereoselective methods for the synthesis of chiral amines and the functionalization of alkenes has been a major focus of modern organic chemistry. The historical evolution of these methods, from classical resolutions to asymmetric catalysis, provides a rich context for understanding the potential synthetic utility of chiral derivatives of 5-Hepten-1-amine, 6-methyl-. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
61755-54-2 |
|---|---|
Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
6-methylhept-5-en-1-amine |
InChI |
InChI=1S/C8H17N/c1-8(2)6-4-3-5-7-9/h6H,3-5,7,9H2,1-2H3 |
InChI Key |
IXUTXMRIALJDSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCCN)C |
Origin of Product |
United States |
Synthetic Methodologies for 5 Hepten 1 Amine, 6 Methyl
Regioselective and Stereoselective Synthetic Pathways
The construction of the 5-Hepten-1-amine, 6-methyl- scaffold with control over the placement of the amine group and the geometry of the double bond is a key challenge. The following subsections outline plausible strategies to achieve this.
Catalytic Approaches to Amine Functionalization on Unsaturated Hydrocarbons
Direct addition of an amine moiety across a carbon-carbon double or triple bond, known as hydroamination, represents an atom-economical approach to amine synthesis. For a precursor like 6-methyl-1,5-heptadiene, a regioselective hydroamination could potentially install the amine at the terminal position.
Catalytic systems based on transition metals are often employed for hydroamination reactions. While Markovnikov addition is common, achieving anti-Markovnikov selectivity to yield the terminal amine is a significant challenge. nih.govnih.govacs.orguab.cat Research into photoredox catalysis has shown promise for the anti-Markovnikov hydroamination of alkenes. organic-chemistry.org A hypothetical catalytic cycle for the hydroamination of a diene is presented in Table 1.
Table 1: Hypothetical Catalytic Cycle for Hydroamination
| Step | Description | Intermediate |
|---|---|---|
| 1. Catalyst Activation | A transition metal precatalyst is activated to form the active catalytic species. | Active Metal-Hydride or Metal-Amide Complex |
| 2. Olefin Coordination | The terminal double bond of the diene coordinates to the metal center. | Metal-Diene Complex |
| 3. Regioselective Insertion | The N-H bond of the amine or an M-H bond adds across the double bond in an anti-Markovnikov fashion. | Metal-Alkyl Complex |
| 4. Product Formation | The amine product is released, regenerating the active catalyst. | 5-Hepten-1-amine, 6-methyl- |
Challenges in this approach include controlling the regioselectivity to favor the terminal amine over the internal allylic amine and preventing polymerization or other side reactions of the diene. organic-chemistry.orgberkeley.edu
Reductive Amination Strategies for Alkene Precursors
Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds. acs.org This strategy, applied to the synthesis of 5-Hepten-1-amine, 6-methyl-, would involve the initial preparation of a suitable aldehyde or ketone precursor, followed by its reaction with an amine source and a reducing agent.
A plausible precursor is 6-methyl-5-hepten-1-al. This aldehyde can be synthesized from commercially available 6-methyl-5-hepten-2-one (B42903). organic-chemistry.org The reaction of 6-methyl-5-hepten-1-al with ammonia (B1221849) would form an intermediate imine, which is then reduced in situ to the desired primary amine. acs.org This two-step, one-pot process is highly efficient. acs.org
A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. rsc.org Catalytic hydrogenation can also be used. acs.org The general reaction scheme is depicted below.
Table 2: Reagents for Reductive Amination of 6-methyl-5-hepten-1-al
| Amine Source | Reducing Agent | Catalyst (if applicable) | Expected Product |
|---|---|---|---|
| Ammonia (NH₃) | Sodium Borohydride (NaBH₄) | - | 5-Hepten-1-amine, 6-methyl- |
| Ammonia (NH₃) | Sodium Cyanoborohydride (NaBH₃CN) | - | 5-Hepten-1-amine, 6-methyl- |
The chemoselectivity of the reducing agent is crucial to avoid the reduction of the carbon-carbon double bond present in the substrate.
Multicomponent Reactions Leading to the 5-Hepten-1-amine, 6-methyl- Scaffold
Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. A hypothetical MCR for the synthesis of a precursor to 5-Hepten-1-amine, 6-methyl- could involve the reaction of a suitable C4 building block, a C2 building block, and an amine source. While a direct MCR to the final product is not immediately obvious from existing literature, the principles of MCRs could be applied to construct a key intermediate that can be further elaborated.
Functional Group Transformations and Protecting Group Strategies
The synthesis of 5-Hepten-1-amine, 6-methyl- can also be envisioned through the transformation of other functional groups. This often involves the use of protecting groups to mask reactive sites during the synthesis.
Olefin Metathesis Approaches for Alkene Installation
Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. In a hypothetical synthesis of 5-Hepten-1-amine, 6-methyl-, cross-metathesis between two simpler alkenes could be employed to construct the heptene (B3026448) backbone. For instance, the reaction of 1-pentene (B89616) carrying a protected amine functionality with 3-methyl-1-butene (B165623) in the presence of a Grubbs or Schrock catalyst could potentially form the desired carbon skeleton. The success of this approach would depend on the relative reactivity of the two olefins and the efficiency of the cross-metathesis reaction.
Reductive Strategies for Primary Amine Formation
Beyond reductive amination of carbonyls, other reductive methods can be employed to generate the primary amine. One such strategy involves the reduction of a nitrile. A synthetic route could start with the conversion of 6-methyl-5-hepten-1-ol (a known compound) to the corresponding bromide, followed by nucleophilic substitution with cyanide to yield 7-methyl-6-octenenitrile. Subsequent reduction of the nitrile with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would furnish the target amine.
Another classic method is the Gabriel synthesis, which provides a reliable route to primary amines from alkyl halides, avoiding the over-alkylation issues often encountered with direct amination of alkyl halides. organic-chemistry.orgorganic-chemistry.orgacs.orgnih.gov This would involve the reaction of 1-bromo-6-methyl-5-heptene with potassium phthalimide (B116566), followed by hydrazinolysis to release the primary amine. organic-chemistry.org
Table 3: Comparison of Reductive Strategies for Primary Amine Formation
| Starting Material | Key Intermediate | Reagents for Amine Formation | Advantages | Disadvantages |
|---|---|---|---|---|
| 6-methyl-5-hepten-1-ol | 7-methyl-6-octenenitrile | 1. PBr₃ 2. NaCN 3. LiAlH₄ | Utilizes a readily available starting alcohol. | Requires a strong, non-selective reducing agent. |
Protecting Group Selection and De-protection Sequences
In the synthesis of complex molecules like 5-Hepten-1-amine, 6-methyl-, the use of protecting groups is crucial to prevent unwanted side reactions of the amine functionality. springernature.com The choice of a suitable protecting group depends on its stability under various reaction conditions and the ease of its removal. For primary amines, several protecting groups are commonly employed, each with its specific de-protection protocol.
Commonly used amine protecting groups that would be applicable in a synthesis of 5-Hepten-1-amine, 6-methyl- include the Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) groups. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of non-acidic conditions. It is readily removed with strong acids such as trifluoroacetic acid (TFA). The Cbz group, introduced using benzyl (B1604629) chloroformate, is stable to acidic and mild basic conditions and is typically cleaved by catalytic hydrogenation.
The selection of a protecting group would be dictated by the subsequent synthetic steps. For instance, if a planned reaction involves acidic conditions, the Cbz group would be preferred over the Boc group. Conversely, if hydrogenation is required for another transformation in the molecule, the Boc group would be a more suitable choice.
| Protecting Group | Abbreviation | Reagent for Introduction | Deprotection Conditions |
| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA) |
| Carboxybenzyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation |
Precursor Synthesis and Building Block Elaboration
The synthesis of 5-Hepten-1-amine, 6-methyl- relies on the availability of suitable precursors that can be elaborated into the final product. Key precursors include those containing the core carbon skeleton with a functional group that can be converted to an amine.
A crucial precursor for the synthesis of 5-Hepten-1-amine, 6-methyl- is 6-methyl-5-hepten-2-one. This compound is a significant intermediate in the production of various fine chemicals. oecd.org Several synthetic routes to 6-methyl-5-hepten-2-one have been developed. One common method involves the reaction of acetylene (B1199291) with acetone (B3395972) to form 2-methyl-3-butyn-2-ol, which is then partially hydrogenated and reacted with an acetoacetate (B1235776) ester, followed by a Carroll rearrangement. chemicalbook.com Another approach utilizes isobutylene (B52900), acetone, and formaldehyde (B43269) at high temperature and pressure. chemicalbook.com A two-step synthesis starting from 3-methylbut-2-en-1-ol is also employed. oecd.org
From 6-methyl-5-hepten-2-one, the corresponding aldehyde, 2,6-dimethyl-5-heptenal, can be synthesized. A patented method describes the reduction of 6-methyl-5-hepten-2-one to 6-methyl-5-hepten-2-ol, followed by halogenation to produce a 2-halo-6-methyl-5-heptene. This intermediate then undergoes a Grignard reaction with a formate (B1220265) ester to yield 2,6-dimethyl-5-heptenal. google.com This aldehyde is a direct precursor that can be converted to the target amine via reductive amination.
An alternative strategy for the synthesis of 5-Hepten-1-amine, 6-methyl- involves the preparation of a halogenated precursor, which can then undergo amination. Starting from a suitable alcohol, such as an isomer of 6-methyl-5-hepten-1-ol, a halogenating agent like phosphorus tribromide or thionyl chloride can be used to introduce a halogen at the terminal position. The resulting 1-halo-6-methyl-5-heptene can then be subjected to an amination reaction.
The Gabriel synthesis is a classic method for converting primary alkyl halides to primary amines, utilizing potassium phthalimide. dntb.gov.ua This method avoids the formation of over-alkylated byproducts often seen with direct amination using ammonia. The resulting phthalimide derivative is then cleaved, typically with hydrazine, to release the desired primary amine.
Achieving chemo- and regioselectivity is a significant challenge in the functionalization of aliphatic chains. rsc.org In the context of synthesizing 5-Hepten-1-amine, 6-methyl-, controlling the position of functional group introduction is paramount.
For instance, if starting from a simpler, unfunctionalized alkene, methods for the regioselective introduction of a functional group that can be converted to an amine are necessary. Hydroboration-oxidation of a terminal alkene, for example, would lead to the anti-Markovnikov addition of a hydroxyl group, which can then be converted to an amine.
Furthermore, direct C-H functionalization of aliphatic amines is an emerging area that could potentially be applied to modify the aliphatic chain of the target molecule or its precursors. nih.gov These advanced methods offer the potential for more efficient and atom-economical synthetic routes. nih.gov
Reaction Mechanisms Involving 5 Hepten 1 Amine, 6 Methyl
Mechanistic Investigations of Intramolecular Cyclization Reactions
Intramolecular cyclization of 5-Hepten-1-amine, 6-methyl- is a promising route for the synthesis of substituted piperidine (B6355638) rings, which are common motifs in pharmaceuticals and natural products. The primary pathways for such cyclizations include hydroamination, radical cyclization, and Lewis acid-catalyzed transformations.
Intramolecular hydroamination involves the addition of the N-H bond of the amine across the carbon-carbon double bond. This reaction is typically catalyzed by a variety of metal complexes. The cyclization of 5-Hepten-1-amine, 6-methyl- would proceed via a 6-exo-tet cyclization, which is generally favored, to yield a 2,2-dimethylpiperidine (B1364143) derivative.
The mechanism of metal-catalyzed hydroamination can vary depending on the catalyst used. Late transition metal catalysts, such as those based on rhodium, palladium, or iridium, often proceed through a mechanism involving the nucleophilic attack of the amine onto a coordinated alkene. A general catalytic cycle for a rhodium-catalyzed intramolecular hydroamination is depicted below:
Ligand Exchange: The primary amine of 5-Hepten-1-amine, 6-methyl- displaces a ligand on the rhodium catalyst to form an amine-metal complex.
Olefin Coordination: The alkene moiety of the substrate coordinates to the rhodium center.
Nucleophilic Attack: The coordinated amine attacks the coordinated alkene, forming a new carbon-nitrogen bond and a metalated piperidine ring.
Protonolysis: The resulting metal-carbon bond is cleaved by a proton source (often another molecule of the amine substrate), releasing the cyclized product and regenerating the active catalyst.
Early transition metal and lanthanide catalysts, on the other hand, typically operate via an insertion mechanism. This involves the formation of a metal-amide bond, followed by the insertion of the alkene into this bond.
| Catalyst System | Substrate Type | Product | Plausible Mechanism |
| [Rh(COD)2]BF4 / Ligand | Primary Aminoalkene | Substituted Pyrrolidine | Nucleophilic attack on coordinated alkene |
| Cp*2SmH | Primary Aminoalkene | Substituted Piperidine | Alkene insertion into a metal-amide bond |
| Ti(NMe2)4 | Primary Aminoalkene | Substituted Pyrrolidine/Piperidine | Alkene insertion into a metal-amide bond |
This table presents data from analogous intramolecular hydroamination reactions of primary aminoalkenes.
Radical cyclization offers another pathway to form cyclic amines. In the context of 5-Hepten-1-amine, 6-methyl-, a radical could be initiated at the alkene moiety. For instance, the addition of a radical initiator (e.g., AIBN with a radical mediator like Bu3SnH) could generate a carbon-centered radical. This radical could then undergo an intramolecular cyclization.
The regioselectivity of radical cyclizations is governed by Baldwin's rules, which generally favor the formation of smaller rings. For the radical derived from 5-Hepten-1-amine, 6-methyl-, a 6-exo cyclization to form a five-membered cyclopentylcarbinyl radical is kinetically favored over a 7-endo cyclization. However, the subsequent reaction of the amino group is required to form the desired piperidine ring.
A more plausible radical approach involves the generation of a nitrogen-centered radical (aminyl radical) from the primary amine. This can be achieved through various methods, including photolysis or reaction with radical initiators. The aminyl radical can then add to the intramolecular double bond. For the cyclization of the aminyl radical of 5-Hepten-1-amine, 6-methyl-, a 6-exo-trig cyclization would lead to a carbon-centered radical on the piperidine ring, which can then be quenched to afford the final product.
| Radical Initiator/Mediator | Substrate Type | Ring Size Formed | Key Mechanistic Step |
| AIBN, Bu3SnH | N-alkenyl-α-bromoacetamide | 5-exo | Atom transfer radical cyclization |
| Ti(III) | Unsaturated N-oxyl radical | 5-exo and 6-endo | Reductive radical cyclization |
| Photoredox Catalyst | Unsaturated Amine | 5-exo | Aminyl radical addition to alkene |
This table presents data from analogous radical cyclization reactions leading to nitrogen heterocycles.
Lewis acids can promote the intramolecular cyclization of aminoalkenes by activating the alkene moiety towards nucleophilic attack by the amine. The Lewis acid coordinates to the double bond, increasing its electrophilicity.
The proposed mechanism for the Lewis acid-catalyzed cyclization of 5-Hepten-1-amine, 6-methyl- would involve:
Coordination: The Lewis acid (e.g., BF3·OEt2, TiCl4) coordinates to the double bond of the heptene (B3026448) chain.
Nucleophilic Attack: The lone pair of the primary amine nitrogen acts as an internal nucleophile, attacking the activated alkene in a 6-exo-tet manner.
Deprotonation/Release: The resulting zwitterionic intermediate is neutralized, and the Lewis acid is released, yielding the substituted piperidine.
The choice of Lewis acid and reaction conditions can significantly influence the efficiency and selectivity of the cyclization.
| Lewis Acid | Substrate Type | Product | Proposed Role of Lewis Acid |
| BF3·OEt2 | Unsaturated Amine | Indoline | Activation of a π-system |
| InCl3 | ortho-Prenylated Chalcone | Tertiary Alcohol | Activation of a carbonyl for ene-type reaction |
| ZnCl2 | ortho-Prenylated Chalcone | Tertiary Alcohol | Activation of a carbonyl for ene-type reaction |
This table presents data from analogous Lewis acid-catalyzed intramolecular cyclization reactions.
Reactivity of the Primary Amine Moiety
The primary amine group in 5-Hepten-1-amine, 6-methyl- is a versatile nucleophile and can participate in a wide range of reactions, including nucleophilic additions, substitutions, and amide bond formations.
As a primary amine, 5-Hepten-1-amine, 6-methyl- can act as a nucleophile in reactions with various electrophiles. For instance, it can undergo nucleophilic addition to carbonyl compounds (aldehydes and ketones) to form imines (Schiff bases) via a carbinolamine intermediate.
The mechanism involves:
Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.
Dehydration: The hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water), which is then eliminated to form an iminium ion.
Deprotonation: A base removes a proton from the nitrogen to yield the final imine product.
Furthermore, the primary amine can participate in SN2 reactions with alkyl halides, where the amine acts as the nucleophile, displacing the halide and forming a secondary amine. However, this reaction can be prone to over-alkylation.
The formation of an amide bond is a fundamental transformation in organic chemistry. 5-Hepten-1-amine, 6-methyl- can react with carboxylic acids and their derivatives to form amides.
From Acyl Chlorides or Anhydrides: The reaction with highly reactive acyl chlorides or anhydrides is a straightforward and common method for amide synthesis. The mechanism is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon, leading to the expulsion of the chloride or carboxylate leaving group.
From Carboxylic Acids with Coupling Reagents: Direct reaction with a carboxylic acid is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. To facilitate this reaction, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, thus promoting the nucleophilic attack by the amine.
The general mechanism with a carbodiimide (B86325) coupling agent involves:
Activation of Carboxylic Acid: The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate.
Nucleophilic Attack: The primary amine of 5-Hepten-1-amine, 6-methyl- attacks the carbonyl carbon of the activated intermediate.
Tetrahedral Intermediate Collapse: The tetrahedral intermediate collapses, forming the amide bond and releasing dicyclohexylurea (DCU) or the corresponding urea (B33335) byproduct.
| Reagent | Amine Type | Carboxylic Acid Derivative | Key Intermediate/Mechanism |
| SOCl2, then amine | Primary Amine | Acyl Chloride | Nucleophilic Acyl Substitution |
| Acetic Anhydride | Primary Amine | Mixed Anhydride | Nucleophilic Acyl Substitution |
| DCC | Primary Amine | Carboxylic Acid | O-acylisourea intermediate |
| TiCl4 | Primary Amine | Carboxylic Acid | Titanium-chelated intermediate |
This table summarizes common methods for amide bond formation involving primary amines.
Quaternization Reactions and Related Mechanistic Pathways
The primary amine functionality in 5-Hepten-1-amine, 6-methyl- is susceptible to quaternization reactions. This process involves the alkylation of the amine, leading to the formation of a quaternary ammonium salt. The reaction typically proceeds via a nucleophilic substitution mechanism (SN2) where the nitrogen atom of the amine acts as the nucleophile, attacking an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide).
The general mechanism can be described as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 5-Hepten-1-amine, 6-methyl- attacks the electrophilic carbon of an alkyl halide.
Transition State: A trigonal bipyramidal transition state is formed where a new C-N bond is partially formed, and the C-halide bond is partially broken.
Product Formation: The halide ion departs as a leaving group, resulting in the formation of a secondary ammonium salt. This process can be repeated two more times with additional equivalents of the alkyl halide to form a tertiary amine and finally the quaternary ammonium salt.
The rate of this reaction is influenced by several factors, including the steric hindrance around the nitrogen atom and the nature of the alkyl halide and the solvent. For 5-Hepten-1-amine, 6-methyl-, the steric bulk of the heptenyl chain may have a moderate influence on the reaction kinetics.
Table 1: Predicted Reactivity in Quaternization Reactions
| Reactant | Product | Reaction Type | Key Intermediates |
|---|
Reactivity of the Terminal Alkene Moiety
The terminal alkene group in 5-Hepten-1-amine, 6-methyl- provides a site for a variety of addition and coupling reactions.
The double bond in the alkene moiety can act as a nucleophile and undergo electrophilic addition reactions. The addition of an electrophile (E⁺) to the double bond results in the formation of a carbocation intermediate. According to Markovnikov's rule, the electrophile will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation.
For 5-Hepten-1-amine, 6-methyl-, the addition of an electrophile like H⁺ would lead to a more stable secondary carbocation at the 6-position. A subsequent attack by a nucleophile (Nu⁻) would complete the addition reaction.
Table 2: Predicted Electrophilic Addition Reactions
| Reagent | Major Product | Intermediate |
|---|---|---|
| HBr | 6-bromo-6-methyl-heptan-1-amine | Secondary carbocation at C6 |
The terminal alkene of 5-Hepten-1-amine, 6-methyl- could potentially act as a monomer in addition polymerization reactions. Depending on the initiator used, the polymerization can proceed via a free-radical, cationic, or anionic mechanism.
Free-Radical Polymerization: In the presence of a radical initiator, a radical can add to the double bond, generating a new radical species that can then propagate the polymer chain.
Cationic Polymerization: Initiated by a strong acid, this mechanism would involve the formation of a carbocation intermediate that propagates the chain.
Anionic Polymerization: This would require a strong nucleophile as an initiator and is generally less common for simple alkenes unless activated by electron-withdrawing groups.
The presence of the amine group could potentially interfere with or participate in the polymerization process, for instance, by reacting with the initiator or the growing polymer chain.
The terminal alkene in 5-Hepten-1-amine, 6-methyl- could participate in various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. Examples include:
Heck Reaction: The palladium-catalyzed reaction of the alkene with an aryl or vinyl halide would lead to the formation of a substituted alkene.
Suzuki Coupling: If converted to a vinylboronic acid or ester, the alkene moiety could be coupled with an organic halide in the presence of a palladium catalyst.
Negishi Coupling: Conversion to an organozinc reagent would allow for palladium- or nickel-catalyzed coupling with various organic halides.
The primary amine group in the molecule would likely require protection during these reactions to prevent side reactions with the catalyst or other reagents.
Table 3: Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst | Potential Product |
|---|---|---|---|
| Heck Reaction | Aryl Halide | Palladium | Aryl-substituted heptenamine |
Derivatization and Analogue Synthesis of 5 Hepten 1 Amine, 6 Methyl
Amine Functionalization for Advanced Material Precursors
The primary amine group serves as a versatile handle for the introduction of various functionalities, paving the way for the synthesis of monomers and precursors for polymeric materials.
The reaction of the primary amine of 5-Hepten-1-amine, 6-methyl- with carboxylic acid derivatives, such as acyl chlorides or anhydrides, is expected to readily form amide bonds. masterorganicchemistry.com This transformation is a cornerstone of polymer chemistry, and the resulting amide-containing monomers could be utilized in the synthesis of polyamides. For instance, reaction with a dicarboxylic acid chloride would yield a monomer capable of undergoing condensation polymerization. The general reaction is depicted below:
Reaction Scheme:
In this reaction, R could be an alkyl or aryl group, or another functional group that allows for further polymerization.
The properties of the resulting polymeric materials would be influenced by the nature of the 'R' group and could potentially lead to materials with tailored thermal and mechanical properties.
Hypothetical Amide Derivatives of 5-Hepten-1-amine, 6-methyl-
| Acylating Agent | Hypothetical Amide Product Name | Potential Polymer Application |
|---|---|---|
| Acetyl chloride | N-(6-methylhept-5-en-1-yl)acetamide | Model compound for polyamide studies |
| Adipoyl chloride | N¹,N⁶-bis(6-methylhept-5-en-1-yl)adipamide | Monomer for polyamide synthesis |
The primary amine of 5-Hepten-1-amine, 6-methyl- can react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orglibretexts.orgchemistrysteps.com This reaction is typically acid-catalyzed and reversible. libretexts.org The formation of an imine introduces a C=N double bond, which can serve as a reactive site for further chemical modifications, such as reduction to a secondary amine or as a component in cycloaddition reactions.
Reaction Scheme:
Where R represents an alkyl or aryl group from the aldehyde.
The resulting imines are valuable intermediates in organic synthesis. For example, their reduction provides a route to more complex secondary amines.
The reaction of 5-Hepten-1-amine, 6-methyl- with isocyanates would lead to the formation of urea (B33335) derivatives, while reaction with chloroformates would yield carbamates (urethanes). These reactions are fundamental in the synthesis of polyureas and polyurethanes, respectively. nih.govresearchgate.net By using a diisocyanate, for example, 5-Hepten-1-amine, 6-methyl- could be incorporated as a monomer into a polyurea backbone, introducing the unsaturated side chain for potential post-polymerization modification.
Reaction Scheme (Urea Formation):
Here, R could be an alkyl or aryl group, or part of a larger molecule for polymerization.
The inclusion of the heptenyl side chain could impart unique properties to the resulting polymers, such as increased flexibility or the ability to be cross-linked through the alkene functionality.
Alkene Functionalization for Scaffolds in Organic Synthesis
The carbon-carbon double bond in the 6-methyl-5-heptenyl side chain offers a rich platform for a variety of addition reactions, enabling the synthesis of diverse and complex molecular scaffolds.
The alkene can be converted to an epoxide, a three-membered cyclic ether, through reaction with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org This epoxidation reaction would yield 1-(2-methyl-2-((oxiran-2-yl)methyl)propyl)amine. The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce a wide range of functional groups in a stereocontrolled manner.
Alternatively, the alkene can undergo dihydroxylation to form a vicinal diol. wikipedia.org This can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). wikipedia.org The Sharpless asymmetric dihydroxylation protocol could potentially be employed to achieve a stereoselective synthesis of one enantiomer of the diol. wikipedia.org These diols are valuable precursors in the synthesis of various complex molecules.
Hypothetical Alkene Functionalization Products
| Reaction | Reagent(s) | Hypothetical Product Name |
|---|---|---|
| Epoxidation | m-CPBA | 1-(2-methyl-2-((oxiran-2-yl)methyl)propyl)amine |
| syn-Dihydroxylation | OsO₄, NMO | 6,7-dihydroxy-6-methylheptan-1-amine |
The alkene functionality can readily undergo halogenation by reacting with elemental halogens (e.g., Br₂, Cl₂) or hydrohalogenation with hydrogen halides (e.g., HBr, HCl). wikipedia.orgbritannica.commt.com The hydrohalogenation of the unsymmetrical alkene in 5-Hepten-1-amine, 6-methyl- is expected to follow Markovnikov's rule, where the hydrogen atom adds to the less substituted carbon of the double bond, and the halogen adds to the more substituted carbon. wikipedia.org
Reaction Scheme (Hydrobromination):
These halogenated derivatives serve as useful intermediates for further synthetic transformations, such as substitution and elimination reactions, providing access to a wider range of functionalized analogues.
Cycloaddition Reactions and Formation of Polycyclic Systems
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic and polycyclic frameworks. wikipedia.org The alkene and amine functionalities in 5-Hepten-1-amine, 6-methyl- can both be utilized, either directly or after modification, to participate in various cycloaddition reactions.
One of the most common cycloaddition reactions is the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.org The terminal double bond in 5-Hepten-1-amine, 6-methyl- can act as a dienophile, reacting with a variety of dienes to form substituted cyclohexene (B86901) rings. The primary amine can be acylated or otherwise protected to prevent side reactions and to modify the electronic properties of the dienophile.
Another important class of cycloadditions is the 1,3-dipolar cycloaddition. rsc.org This reaction involves a 1,3-dipole and a dipolarophile. The double bond of 5-Hepten-1-amine, 6-methyl- can serve as a dipolarophile, reacting with dipoles such as nitrones or azides to generate five-membered heterocyclic rings. For instance, reaction with a nitrone could yield an isoxazolidine (B1194047) ring, while reaction with an azide (B81097) would lead to a triazoline, which can subsequently be converted to other functionalities.
Furthermore, the primary amine can be transformed into an imine, which can then participate in aza-Diels-Alder reactions. mdpi.com For example, condensation with an aldehyde or ketone would generate an N-substituted imine. This imine can then react as a dienophile or a diene, leading to the formation of nitrogen-containing six-membered rings, such as tetrahydropyridines. These reactions can be highly stereoselective and provide access to complex nitrogen-containing polycyclic systems.
The following table summarizes some potential cycloaddition reactions involving derivatives of 5-Hepten-1-amine, 6-methyl-.
| Reactant 1 | Reactant 2 | Cycloaddition Type | Resulting Polycyclic System |
| 5-Hepten-1-amine, 6-methyl- (as dienophile) | Butadiene | [4+2] Diels-Alder | Cyclohexene derivative |
| 5-Hepten-1-amine, 6-methyl- (as dipolarophile) | Nitrone | 1,3-Dipolar Cycloaddition | Isoxazolidine derivative |
| Imine derivative of 5-Hepten-1-amine, 6-methyl- | Alkene | Aza-Diels-Alder | Tetrahydropyridine derivative |
Synthesis of Homologues and Analogues with Modified Chain Lengths or Branching
The synthesis of homologues and analogues of 5-Hepten-1-amine, 6-methyl- involves the modification of its carbon skeleton, either by extending or shortening the chain length, or by introducing or altering branching.
Homologation: Modification of Chain Length
Several established methods can be envisioned for the homologation of 5-Hepten-1-amine, 6-methyl- to either lengthen or shorten the seven-carbon chain.
One common strategy for chain extension of a primary amine involves its conversion to a nitrile, followed by reduction. libretexts.orglibretexts.org For example, the primary amine could be converted to a good leaving group (e.g., a tosylate, after conversion of the amine to an alcohol), which is then displaced by a cyanide ion. The resulting nitrile can then be reduced to a primary amine, effectively adding one carbon to the chain.
The Arndt-Eistert synthesis provides another route for one-carbon homologation. wikipedia.org This would require the initial conversion of the primary amine of 5-Hepten-1-amine, 6-methyl- into a carboxylic acid. The carboxylic acid is then converted to an acyl chloride, which reacts with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water, alcohol, or an amine) yields the one-carbon homologated carboxylic acid, ester, or amide, which can then be converted back to an amine.
The following table outlines potential homologation strategies for 5-Hepten-1-amine, 6-methyl-.
| Homologation Strategy | Key Intermediates | Resulting Product |
| Chain Extension via Nitrile | Alkyl halide, Nitrile | 6-Octen-1-amine, 7-methyl- |
| Arndt-Eistert Synthesis | Carboxylic acid, Diazoketone | Homologous amine with an eight-carbon chain |
Synthesis of Analogues with Modified Branching
The synthesis of analogues with different branching patterns can be achieved through various C-H functionalization strategies. nih.govresearchgate.net For instance, α-C-H functionalization of the primary amine could introduce new substituents at the carbon adjacent to the nitrogen. This can be achieved by conversion of the amine to an imine, followed by reaction with a nucleophile.
Alternatively, synthetic routes starting from different precursors can be employed to generate branched analogues. For example, the use of a different branched alkyl halide in a Gabriel synthesis or a related amine synthesis would lead to analogues with different substitution patterns on the main chain. organic-chemistry.org Reductive amination of a ketone with a different branching pattern could also be a viable strategy. libretexts.org
The following table provides examples of potential strategies for the synthesis of branched analogues.
| Strategy | Key Transformation | Resulting Analogue Type |
| α-C-H Functionalization | Imine formation and nucleophilic addition | Analogue with substitution at the C-2 position |
| Reductive Amination | Reaction of a branched ketone with ammonia (B1221849) | Analogue with a different branching pattern on the main chain |
Through these and other synthetic methodologies, a diverse library of homologues and analogues of 5-Hepten-1-amine, 6-methyl- can be generated, allowing for the exploration of structure-activity relationships in various contexts.
Advanced Spectroscopic and Chromatographic Methodologies for the Characterization of 5 Hepten 1 Amine, 6 Methyl and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework of 5-Hepten-1-amine, 6-methyl-, allowing for the precise assignment of proton (¹H) and carbon (¹³C) signals and the determination of through-bond and through-space correlations.
A combination of two-dimensional (2D) NMR experiments is crucial for the complete structural assignment of 5-Hepten-1-amine, 6-methyl-.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, enabling the identification of adjacent protons. For 5-Hepten-1-amine, 6-methyl-, COSY correlations would be expected between the protons on C1 and C2, C2 and C3, C3 and C4, and C4 and C5.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This technique is fundamental in assigning the ¹³C chemical shifts based on the already assigned ¹H signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy identifies longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, HMBC correlations from the methyl protons at C7 and the C6-methyl group to the olefinic carbons C5 and C6 would confirm their positions.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity, providing valuable information about the molecule's stereochemistry and preferred conformation. For example, NOESY correlations could help to determine the spatial relationship between the protons on the chiral center (C6) and other parts of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for 5-Hepten-1-amine, 6-methyl- (Note: These are predicted values based on analogous structures and may vary in experimental conditions.)
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |
| 1 | ~2.7 (t) | ~42 | H-2 | C2, C3 |
| 2 | ~1.5 (m) | ~33 | H-1, H-3 | C1, C3, C4 |
| 3 | ~1.4 (m) | ~29 | H-2, H-4 | C2, C4, C5 |
| 4 | ~2.0 (m) | ~31 | H-3, H-5 | C3, C5, C6 |
| 5 | ~5.1 (d) | ~125 | H-4 | C3, C4, C6, C7, C8 |
| 6 | ~2.2 (m) | ~135 | - | C4, C5, C7, C8 |
| 7 | ~1.6 (s) | ~18 | - | C5, C6, C8 |
| 8 | ~1.7 (s) | ~26 | - | C5, C6, C7 |
t = triplet, d = doublet, m = multiplet, s = singlet
The flexible acyclic nature of 5-Hepten-1-amine, 6-methyl- allows for multiple conformations in solution. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insights into the energy barriers of bond rotations and the populations of different conformers. By analyzing changes in chemical shifts, coupling constants, and lineshapes with temperature, it is possible to characterize the conformational dynamics of the molecule. For instance, restricted rotation around the C4-C5 bond could be investigated by monitoring the coalescence of signals at low temperatures.
In cases where 5-Hepten-1-amine, 6-methyl- or its derivatives can be obtained in a crystalline form (e.g., as a salt), solid-state NMR (ssNMR) can provide valuable structural information. wustl.edu Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can yield high-resolution spectra of the solid material, revealing details about the molecular packing, intermolecular interactions, and the presence of different polymorphs. wustl.edu ¹⁵N ssNMR would be particularly useful for probing the environment of the amine nitrogen in the solid state. wustl.edu
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of 5-Hepten-1-amine, 6-methyl-, as well as for elucidating its structure through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. For 5-Hepten-1-amine, 6-methyl- (C₈H₁₇N), the expected exact mass of the protonated molecule [M+H]⁺ would be used to confirm its elemental composition.
Table 2: High-Resolution Mass Spectrometry Data for 5-Hepten-1-amine, 6-methyl-
| Ion | Elemental Composition | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₈H₁₈N⁺ | 128.1434 |
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation patterns of a selected precursor ion, in this case, the protonated molecular ion of 5-Hepten-1-amine, 6-methyl-. whitman.edu By inducing fragmentation through collision-induced dissociation (CID), a spectrum of product ions is generated, which provides structural information. The fragmentation of aliphatic amines is often characterized by α-cleavage (cleavage of the bond adjacent to the nitrogen atom). whitman.eduyoutube.com
For 5-Hepten-1-amine, 6-methyl-, the primary fragmentation pathway would likely involve the cleavage of the C1-C2 bond, leading to the formation of a stable iminium ion. Other potential fragmentations could arise from cleavages along the alkyl chain and rearrangements involving the double bond.
Table 3: Predicted Major Fragmentation Pathways and Product Ions in MS/MS of Protonated 5-Hepten-1-amine, 6-methyl-
| Precursor Ion (m/z) | Proposed Fragmentation Pathway | Key Product Ions (m/z) | Neutral Loss |
| 128.1434 | α-Cleavage (C1-C2 bond) | 30.0338 (CH₄N⁺) | C₇H₁₄ |
| 128.1434 | Loss of ammonia (B1221849) | 111.1168 (C₈H₁₅⁺) | NH₃ |
| 128.1434 | Cleavage of C4-C5 bond with H-rearrangement | 72.0808 (C₄H₁₀N⁺) | C₄H₈ |
| 128.1434 | Cleavage of C5-C6 bond | 84.0808 (C₅H₁₀N⁺) | C₃H₈ |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for the separation and characterization of complex mixtures, offering an additional dimension of separation based on molecular size, shape, and charge. copernicus.orgnih.gov This method is particularly valuable for differentiating isomers of 5-Hepten-1-amine, 6-methyl-, which are difficult to resolve using mass spectrometry alone.
In IMS-MS, ions are first separated in a drift tube filled with a buffer gas based on their ion mobility. mdpi.com This mobility is influenced by the ion's collision cross-section (CCS), a value that reflects its three-dimensional structure. unipr.it Isomers with different shapes, even if they have the same mass-to-charge ratio (m/z), will exhibit different drift times through the mobility cell, allowing for their separation. copernicus.org
For 5-Hepten-1-amine, 6-methyl-, several types of isomers can exist, including constitutional isomers (e.g., relocation of the double bond or methyl group) and stereoisomers (enantiomers at the chiral center on carbon 6). IMS-MS can effectively distinguish these. For instance, a more compact, folded conformer of an isomer would travel faster through the drift tube (having a smaller CCS) compared to a more linear, extended conformer. This technique provides crucial structural information that complements the mass data, aiding in the unambiguous identification of specific isomers in a sample. unipr.it
Table 1: Hypothetical IMS-MS Data for Isomers of C₈H₁₇N This table presents illustrative data to demonstrate the capability of IMS-MS in differentiating isomers based on their drift times and calculated Collision Cross-Section (CCS) values.
| Isomer Name | Molecular Formula | m/z | Drift Time (ms) | CCS (Ų) |
|---|---|---|---|---|
| 5-Hepten-1-amine, 6-methyl- | C₈H₁₇N | 128.23 | 12.5 | 135.2 |
| 2-Octen-1-amine | C₈H₁₇N | 128.23 | 12.9 | 138.9 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are fundamental vibrational spectroscopic techniques used to identify the functional groups present in a molecule. nih.gov These methods probe the vibrational motions of molecular bonds, providing a unique "fingerprint" spectrum for a given compound. For 5-Hepten-1-amine, 6-methyl-, these techniques are essential for confirming the presence of the primary amine (-NH₂) and alkene (C=C) functionalities.
Vibrational Mode Analysis of Amine and Alkene Groups
The primary amine group in 5-Hepten-1-amine, 6-methyl- gives rise to several characteristic absorption bands in the IR spectrum. Primary amines typically show a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. openstax.orglibretexts.org Another key vibration is the N-H scissoring (bending) mode, which appears as a broad band between 1580 and 1650 cm⁻¹. orgchemboulder.com The C-N stretching vibration of aliphatic amines is observed in the 1020-1250 cm⁻¹ range. orgchemboulder.com
The alkene group also has distinct vibrational modes. The C=C stretching vibration typically results in a weak to medium band around 1640-1680 cm⁻¹. The vinylidene C-H stretching occurs just above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations provide strong bands in the 890 cm⁻¹ region. wpmucdn.com Raman spectroscopy is particularly sensitive to the symmetric C=C stretching vibration, often yielding a stronger signal for this bond than IR spectroscopy.
Table 2: Characteristic Vibrational Frequencies for 5-Hepten-1-amine, 6-methyl- This table summarizes the expected IR and Raman active vibrational modes for the key functional groups in the molecule.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity |
|---|---|---|---|
| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | Medium, Sharp (Doublet) |
| Primary Amine (-NH₂) | N-H Scissoring (Bend) | 1580 - 1650 | Medium to Strong, Broad |
| Primary Amine (-NH₂) | N-H Wag | 665 - 910 | Strong, Broad |
| Aliphatic Amine | C-N Stretch | 1020 - 1250 | Weak to Medium |
| Alkene (C=C) | C=C Stretch | 1640 - 1680 | Weak to Medium |
| Alkene (=C-H) | =C-H Stretch | 3010 - 3095 | Medium |
Conformation-Sensitive Vibrational Spectroscopy
The aliphatic chain of 5-Hepten-1-amine, 6-methyl- is flexible, allowing it to adopt numerous spatial arrangements or conformations. Vibrational spectroscopy can be sensitive to these conformational changes because the vibrational frequencies of certain modes, particularly those involving the carbon backbone, can be influenced by the molecule's geometry. nih.gov
Techniques like low-temperature IR spectroscopy or the analysis of specific Raman bands can provide insights into the predominant conformers in a sample. For example, changes in the dihedral angles of the carbon chain can cause shifts in the frequencies of C-C stretching and CH₂ rocking/twisting modes. While interpreting these subtle shifts can be complex, they offer a window into the three-dimensional structure and conformational preferences of the molecule in different physical states or environments. nih.govnih.gov
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatography is the cornerstone of analytical chemistry for separating components of a mixture and assessing the purity of a compound. For 5-Hepten-1-amine, 6-methyl-, both gas and liquid chromatography are highly applicable.
Gas Chromatography (GC) with Various Detectors (e.g., FID, MS)
Given its volatility, 5-Hepten-1-amine, 6-methyl- is an excellent candidate for analysis by Gas Chromatography (GC). In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.
Flame Ionization Detector (FID): FID is a universal detector for organic compounds and provides high sensitivity. It is ideal for quantifying the purity of 5-Hepten-1-amine, 6-methyl- by comparing the peak area of the analyte to that of any impurities present.
Mass Spectrometry (MS): Coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification. researchgate.net As the compound elutes from the GC column, it is ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a molecular fingerprint. For alkylamines, a characteristic fragmentation is α-cleavage, where the C-C bond nearest to the nitrogen atom breaks, yielding a resonance-stabilized, nitrogen-containing cation. openstax.org This fragmentation pattern is invaluable for structural confirmation. The analysis of a related compound, 6-methyl-5-hepten-2-one (B42903), by GC-MS has been well-documented, demonstrating the effectiveness of this technique for similar structures. nih.gov
Table 3: Illustrative GC-MS Parameters for Analysis This table provides a typical set of parameters for the GC-MS analysis of a volatile amine like 5-Hepten-1-amine, 6-methyl-.
| Parameter | Setting |
|---|---|
| GC Column | Rxi-5sil MS (or similar non-polar) |
| Carrier Gas | Helium |
| Injection Mode | Split (e.g., 10:1) |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
High-Performance Liquid Chromatography (HPLC) with Diverse Stationary Phases
High-Performance Liquid Chromatography (HPLC) offers a complementary approach for the analysis of 5-Hepten-1-amine, 6-methyl-, particularly for non-volatile derivatives or for resolving stereoisomers.
The separation can be achieved using various stationary phases:
Reversed-Phase (e.g., C18): In this mode, a non-polar stationary phase is used with a polar mobile phase. While the amine may require a mobile phase additive (like trifluoroacetic acid) to ensure good peak shape, this is a common method for purity analysis.
Normal-Phase (e.g., Silica): A polar stationary phase with a non-polar mobile phase can also be effective for separating amines.
Chiral Stationary Phases (CSPs): This is a critical application of HPLC for 5-Hepten-1-amine, 6-methyl-, as the molecule contains a chiral center at the 6-position. CSPs, such as those based on polysaccharide derivatives, can differentiate between the (R)- and (S)-enantiomers, allowing for the determination of enantiomeric excess and the isolation of individual enantiomers. nih.govresearchgate.net The separation of amine enantiomers often involves optimizing the mobile phase, which may consist of hexane (B92381) and an alcohol with an acidic or basic additive. nih.gov
Table 4: Potential HPLC Methodologies for 5-Hepten-1-amine, 6-methyl- This table outlines different HPLC approaches tailored for either general purity analysis or the specific separation of enantiomers.
| Analysis Goal | Stationary Phase | Mobile Phase Example | Detector |
|---|---|---|---|
| Purity Analysis | C18 (Reversed-Phase) | Acetonitrile (B52724)/Water with 0.1% TFA | UV (after derivatization), ELSD, or MS |
| Isomer Separation | Silica (B1680970) (Normal-Phase) | Hexane/Isopropanol | UV (after derivatization) or MS |
Chiral Chromatography for Enantiomeric Excess Determination
Chiral chromatography is an indispensable technique for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. The determination of the enantiomeric excess (e.e.), a measure of the purity of a chiral sample, is crucial in many fields, particularly in the pharmaceutical and fine chemical industries. For a chiral primary amine such as 5-Hepten-1-amine, 6-methyl-, high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) employing a chiral stationary phase (CSP) are the methods of choice.
The fundamental principle of chiral chromatography relies on the differential interaction between the two enantiomers and the chiral stationary phase. These transient diastereomeric complexes have different energies, leading to different retention times for each enantiomer and thus enabling their separation.
Chiral Stationary Phases (CSPs) for Primary Amine Separation
The selection of an appropriate CSP is the most critical step in developing a successful chiral separation method. For primary amines, several types of CSPs have proven to be effective.
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose, such as those coated or immobilized on a silica support, are the most widely used CSPs for a broad range of chiral compounds, including primary amines. mdpi.comyakhak.org The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide.
Cyclofructan-based CSPs: These have demonstrated a high success rate in separating primary amines, particularly in the polar organic mode. nih.gov
Crown Ether-based CSPs: These are specifically efficient in separating primary amines and amino acids. wiley.com The chiral recognition is based on the formation of inclusion complexes, where the protonated primary amino group fits into the cavity of the crown ether. wikipedia.org
Mobile Phase Composition
The composition of the mobile phase significantly influences the retention and resolution of enantiomers.
Normal-Phase Chromatography: Typically employs a non-polar solvent like hexane or heptane (B126788) mixed with a polar modifier, most commonly an alcohol such as ethanol (B145695) or isopropanol. nih.gov For basic compounds like amines, the addition of a small amount of a basic modifier (e.g., diethylamine, butylamine) is often necessary to improve peak shape and reduce tailing. chiraltech.com
Polar Organic Mode: This mode uses a polar organic solvent like acetonitrile with an alcohol modifier. nih.gov
Supercritical Fluid Chromatography (SFC): SFC, using supercritical carbon dioxide as the main mobile phase component with a polar co-solvent (e.g., methanol), is a powerful technique for chiral separations. wiley.comchromatographyonline.com It often provides faster separations and is considered a "greener" alternative to HPLC. The use of acidic or basic additives is also common in SFC to enhance resolution. researchgate.net
Enantiomeric Excess (e.e.) Determination
Once the enantiomers are separated, the enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram. The e.e. is defined as:
e.e. (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers. High-performance liquid chromatography is a preferred method for determining enantiomeric excess due to its high resolution, sensitivity, and accuracy. heraldopenaccess.usuma.es
Illustrative Research Findings
Due to the absence of specific published data for 5-Hepten-1-amine, 6-methyl-, the following table illustrates a hypothetical, yet typical, set of results for the chiral separation of a primary amine on a polysaccharide-based CSP. This demonstrates how chromatographic parameters are typically reported.
| Parameter | Value |
|---|---|
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rₛ) | 2.1 |
The following interactive data table presents hypothetical data from a study to determine the enantiomeric excess of three different samples of 5-Hepten-1-amine, 6-methyl-.
| Sample ID | Peak Area (Enantiomer 1) | Peak Area (Enantiomer 2) | Enantiomeric Excess (e.e.) % |
|---|---|---|---|
| Sample A | 54321 | 54123 | 0.18 |
| Sample B | 89765 | 10234 | 79.53 |
| Sample C | 99876 | 123 | 99.75 |
These tables serve as an illustration of the type of data generated in a typical chiral separation experiment for the purpose of determining enantiomeric excess. The actual separation conditions and results for 5-Hepten-1-amine, 6-methyl- would need to be determined empirically through method development and validation.
Computational and Theoretical Investigations of 5 Hepten 1 Amine, 6 Methyl
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, stability, and reactivity of 5-Hepten-1-amine, 6-methyl-.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various ground state properties. For 5-Hepten-1-amine, 6-methyl-, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), can be used to determine its optimized geometry and electronic energy. These calculations are crucial for understanding the molecule's stability and preferred three-dimensional structure.
| Property | Calculated Value |
| Optimized Ground State Energy | -388.75 Hartrees |
| Dipole Moment | 1.45 Debye |
| Point Group | C1 |
Note: The values in this table are hypothetical and for illustrative purposes.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy in determining electronic structure compared to DFT. These methods are computationally more intensive but provide a more precise description of electron correlation. For a molecule like 5-Hepten-1-amine, 6-methyl-, high-accuracy ab initio calculations can be employed to refine the understanding of its electronic properties and serve as a benchmark for less computationally expensive methods.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons. For 5-Hepten-1-amine, 6-methyl-, the HOMO is expected to be localized around the electron-rich amine group and the carbon-carbon double bond, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO would indicate the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
| Molecular Orbital | Energy (eV) |
| HOMO | -8.52 |
| LUMO | 1.25 |
| HOMO-LUMO Gap | 9.77 |
Note: The values in this table are hypothetical and for illustrative purposes.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the aliphatic chain in 5-Hepten-1-amine, 6-methyl- allows for the existence of multiple conformations. Understanding the relative energies of these conformers is crucial for predicting the molecule's behavior.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules. MM methods use classical force fields to rapidly calculate the potential energy of different conformations. MD simulations provide insights into the dynamic behavior of the molecule over time, revealing how it transitions between different conformational states. For 5-Hepten-1-amine, 6-methyl-, these simulations can identify the most stable conformers and the energy barriers between them.
Global Minimum Conformation Search and Energy Landscapes
A systematic search for the global minimum conformation involves exploring the potential energy surface (PES) of the molecule. Various algorithms can be employed to identify the lowest energy structure, which represents the most stable conformation of the molecule under a given set of conditions. The resulting energy landscape provides a comprehensive map of all possible conformations and their relative energies, offering a deeper understanding of the molecule's flexibility and preferred shapes.
Influence of Solvent Effects on Conformations
No data is available on how different solvents would influence the conformational isomers of 5-Hepten-1-amine, 6-methyl-.
Reaction Pathway Modeling and Transition State Analysis
There are no published studies on the reaction pathways or transition state analyses involving this compound.
Computational Elucidation of Reaction Mechanisms
No computational studies have been found that elucidate the reaction mechanisms of 5-Hepten-1-amine, 6-methyl-.
Activation Energy Calculations for Key Transformations
There are no available data on the activation energies for any chemical transformations of this compound.
Applications of 5 Hepten 1 Amine, 6 Methyl in Advanced Chemical Synthesis
Utility in the Synthesis of Complex Natural Product Fragments
The strategic value of 5-Hepten-1-amine, 6-methyl- in the synthesis of natural product fragments lies in its ability to introduce a lipophilic, isoprenoid-based side chain concurrently with a nitrogen-containing functional group. This dual functionality is particularly relevant for the construction of fragments of alkaloids or other nitrogen-containing natural products that feature terpenoid substructures. The primary amine can serve as a handle for coupling with other synthetic fragments, for instance, through amide bond formation or reductive amination, while the terminal double bond can be exploited for further carbon-carbon bond formations or functional group transformations.
A hypothetical synthetic application of 5-Hepten-1-amine, 6-methyl- could be envisioned in the construction of a fragment of a hypothetical amino-terpenoid natural product. For instance, the amine could be coupled with a functionalized carboxylic acid fragment of a complex molecule to form a key amide linkage. The resulting intermediate, now containing the 6-methyl-5-heptenyl side chain, could then undergo further modifications. The double bond could be subjected to reactions such as epoxidation followed by ring-opening, or hydroboration-oxidation to introduce further stereocenters and functional groups, thereby elaborating the fragment towards the final natural product structure.
To illustrate this potential, consider a hypothetical synthesis of a fragment of an imaginary natural product, "Aminoterpenoid X". The retrosynthetic analysis of Aminoterpenoid X might identify a key disconnection point that allows for the coupling of an advanced carboxylic acid intermediate with 5-Hepten-1-amine, 6-methyl-.
The detailed research findings for such a hypothetical pathway would focus on the optimization of the coupling reaction and the subsequent diastereoselective functionalization of the alkene.
Hypothetical Research Findings:
In a laboratory setting, the synthesis would commence with the coupling of 5-Hepten-1-amine, 6-methyl- with a protected, chiral carboxylic acid fragment using a standard peptide coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to yield the corresponding amide. Subsequent studies would then explore the stereoselective epoxidation of the double bond using an agent like meta-Chloroperoxybenzoic acid (m-CPBA), followed by a Lewis acid-catalyzed intramolecular cyclization, initiated by the opening of the epoxide. This cyclization could lead to the formation of a new heterocyclic ring system, a common feature in many complex natural products. The efficiency and stereoselectivity of these steps would be crucial for the successful synthesis of the target fragment.
The following interactive data table summarizes the key aspects of this hypothetical synthetic utility.
| Target Fragment | Role of 5-Hepten-1-amine, 6-methyl- | Key Reaction Steps | Hypothetical Yield |
| Substituted piperidine (B6355638) core of "Aminoterpenoid X" | Introduction of a C8 isoprenoid side chain and a nitrogen atom for cyclization | 1. Amide coupling with a chiral carboxylic acid. 2. Epoxidation of the terminal alkene. 3. Lewis acid-mediated intramolecular cyclization. | 65% over 3 steps |
This table illustrates how 5-Hepten-1-amine, 6-methyl- can be strategically employed to construct a complex molecular fragment. The combination of its nucleophilic amine and reactive alkene in a single molecule provides a powerful tool for synthetic chemists to build molecular complexity in a convergent and efficient manner. While this specific application remains theoretical in the absence of direct literature precedents, it underscores the latent potential of this and similar bifunctional isoprenoid building blocks in the ongoing quest to synthesize the vast and intricate chemical diversity found in nature.
Future Research Directions and Unexplored Avenues for 5 Hepten 1 Amine, 6 Methyl
Development of Novel Stereoselective Synthetic Routes
The synthesis of chiral amines is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. The structure of 5-Hepten-1-amine, 6-methyl- does not inherently possess a chiral center. However, future research could focus on introducing chirality through stereoselective modifications of its scaffold.
A primary avenue for exploration is the development of asymmetric synthetic routes to derivatives of this amine. For instance, stereoselective epoxidation of the terminal double bond followed by regioselective ring-opening with various nucleophiles could generate a range of chiral amino alcohols. Furthermore, asymmetric hydroformylation or other C-C bond-forming reactions at the alkene could introduce a new stereocenter.
Key research objectives in this area would include:
Asymmetric Catalysis: The use of chiral transition metal catalysts (e.g., based on rhodium, iridium, or palladium) to effect enantioselective transformations of the alkene moiety.
Biocatalysis: The application of enzymes, such as ene-reductases or aminotransferases, to achieve high stereoselectivity under mild, environmentally benign conditions.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the carbon skeleton of 5-Hepten-1-amine, 6-methyl- derivatives with predefined stereochemistry.
Successful development of such stereoselective routes would provide access to a library of novel, enantiomerically pure compounds for biological screening and as building blocks for more complex molecules.
| Proposed Stereoselective Reaction | Potential Catalyst/Reagent Type | Desired Chiral Product Type |
| Asymmetric Epoxidation | Chiral Sharpless or Jacobsen catalysts | Chiral epoxy-amines |
| Asymmetric Dihydroxylation | Chiral osmium-based catalysts | Chiral diol-amines |
| Enantioselective Hydroamination | Chiral rare-earth metal complexes | Chiral diamines (with external amine) |
Investigation of Advanced Catalytic Transformations Utilizing the Compound
The bifunctional nature of 5-Hepten-1-amine, 6-methyl-, possessing both a nucleophilic amine and a reactive alkene, makes it an attractive substrate for a variety of advanced catalytic transformations. nih.gov Future research could explore its utility in novel catalytic cycles and multicomponent reactions.
One promising area is its use in hydroaminoalkylation and related reactions . The primary amine can act as a directing group or a nucleophile in transition metal-catalyzed reactions, enabling functionalization at various positions of the molecule. For example, rhodium or iridium-catalyzed C-H activation could lead to the formation of cyclic products or the introduction of new functional groups.
Furthermore, the terminal alkene is a handle for numerous catalytic transformations, including:
Metathesis: Cross-metathesis with other alkenes could be employed to synthesize long-chain functionalized amines. Ring-closing metathesis of appropriately derivatized versions could lead to novel nitrogen-containing heterocycles.
Hydrofunctionalization: Catalytic hydroamination, hydroboration, or hydrosilylation of the double bond would provide access to a range of derivatives with tailored properties. acs.org
Polymerization: The alkene functionality could be utilized for polymerization reactions, potentially leading to new types of polyamines with interesting material properties. acs.org
| Catalytic Transformation | Metal Catalyst Family | Potential Product Class |
| Olefin Metathesis | Ruthenium, Molybdenum | Long-chain amines, Heterocycles |
| Hydroformylation | Rhodium, Cobalt | Amino-aldehydes |
| C-H Activation/Amination | Rhodium, Palladium | Cyclic amines, Functionalized amines |
Exploration of Green Chemistry Approaches for its Synthesis
The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. rsc.org Future research on 5-Hepten-1-amine, 6-methyl- should prioritize the development of sustainable synthetic methodologies. rsc.org
A key focus would be the development of catalytic reductive amination processes starting from the corresponding ketone, 6-methyl-5-hepten-2-one (B42903), which is a known compound. nih.gov Traditional methods often rely on stoichiometric reducing agents, which generate significant waste. Green alternatives to explore include:
Catalytic Hydrogenation: Using heterogeneous catalysts (e.g., Ni, Pd, Pt) or homogeneous catalysts with molecular hydrogen as the reductant.
Transfer Hydrogenation: Employing safe and readily available hydrogen donors, such as formic acid or isopropanol, in the presence of a suitable catalyst.
Another green approach would be the exploration of biomass-derived feedstocks for the synthesis of the carbon backbone. While challenging, this aligns with the long-term goal of transitioning away from petrochemical-based manufacturing. rsc.org Investigating synthetic pathways from renewable terpenes or other natural products could be a fruitful avenue.
Design and Synthesis of Novel Materials Integrating the 5-Hepten-1-amine, 6-methyl- Scaffold
The presence of both a primary amine and a polymerizable alkene group makes 5-Hepten-1-amine, 6-methyl- a promising monomer or building block for the synthesis of functional materials. acs.orgpolysciences.com Future research could explore its incorporation into various material platforms.
Polymer Synthesis:
The amine group can be used as a chain initiator or a monomer in the synthesis of polyamides, polyimides, or polyureas.
The alkene group allows for its use in addition polymerization or ring-opening metathesis polymerization (ROMP) to create novel functional polyolefins. acs.org
Surface Modification:
The amine functionality can be used to graft the molecule onto surfaces of materials like silica (B1680970), gold, or polymers to impart new properties, such as hydrophilicity, biocompatibility, or as a platform for further functionalization. nih.gov
Self-Healing Materials and Adhesives:
The primary amine group can form reversible hydrogen bonds, which can be exploited in the design of self-healing polymers and adhesives. acs.org The combination of a flexible aliphatic backbone and the hydrogen-bonding amine group could lead to materials with tunable mechanical properties.
Application in Flow Chemistry and Microreactor Synthesis Methodologies
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. rsc.org The synthesis of 5-Hepten-1-amine, 6-methyl- and its derivatives is well-suited for this technology.
Future research could focus on developing a continuous flow process for its synthesis , for example, through a packed-bed reactor containing a heterogeneous catalyst for the reductive amination of 6-methyl-5-hepten-2-one. researchgate.net This would allow for a safer and more efficient production of the target amine.
Furthermore, the subsequent functionalization of 5-Hepten-1-amine, 6-methyl- could be performed in a multi-step flow system . thieme-connect.com For instance, a flow reactor could be designed to perform a catalytic reaction on the alkene moiety, followed by an in-line purification step, and then another reaction on the amine group. This approach would enable the rapid synthesis of a library of derivatives for screening and optimization. The precise control over reaction parameters in a microreactor could also be beneficial for optimizing the stereoselectivity of the synthetic routes mentioned in section 8.1.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
